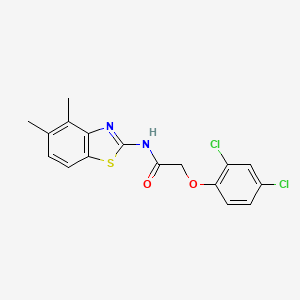

![molecular formula C14H10FN3O2 B2900719 Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 932243-23-7](/img/structure/B2900719.png)

Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

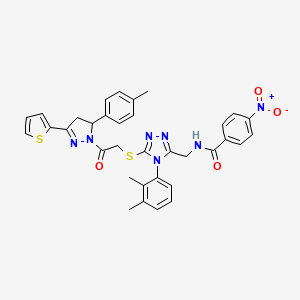

“Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate” is a chemical compound with the molecular formula C14H10FN3O2 and a molecular weight of 271.25 . It is used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was achieved by condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . The intermediate was prepared by cyclization of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: COC(=O)C1=CC(=NC2=CC=NN21)C3=CC=C(C=C3)F . This indicates that the molecule contains a pyrazolo[1,5-a]pyrimidine core with a methyl carboxylate group and a 4-fluorophenyl group attached .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been studied extensively. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the reactant .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 271.25 and a molecular formula of C14H10FN3O2 .Mecanismo De Acción

Mode of Action

It is known that the compound’s interaction with its targets involves changes in the electronic structure, which can be influenced by electron-donating groups (edgs) at position 7 on the fused ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate . These factors could include the pH of the environment, the presence of other molecules, and temperature.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate(4-fluorophenyl)pyrazolo[1,Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylatea]pyrimidine-7-carboxylate has many advantages for laboratory experiments. This compound is relatively easy to synthesize, and it is also stable and non-toxic. Additionally, this compound has been found to possess anti-inflammatory, anti-diabetic, and anti-oxidant properties, making it a useful tool for medicinal chemistry, drug discovery, and materials science. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can limit its use in some applications. Additionally, this compound is not very stable in the presence of light or heat, so it must be stored in a cool, dark place.

Direcciones Futuras

Methyl Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate(4-fluorophenyl)pyrazolo[1,Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylatea]pyrimidine-7-carboxylate has many potential future directions. For example, this compound could be studied further for its potential use in the synthesis of new materials, such as polymers and nanomaterials. Additionally, this compound could be studied further for its potential use in drug discovery, as it has already been found to possess anti-inflammatory, anti-diabetic, and anti-oxidant properties. Furthermore, this compound could be studied further for its potential use in medicinal chemistry, as it has already been found to inhibit the enzyme cyclooxygenase-2 (COX-2) and the enzyme aldose reductase. Finally, this compound could be studied further for its potential use in the development of new catalysts, as it has already been found to be a potent inhibitor of a variety of enzymes.

Métodos De Síntesis

Methyl Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate(4-fluorophenyl)pyrazolo[1,Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylatea]pyrimidine-7-carboxylate can be synthesized using a variety of methods. The most commonly used method is a multi-step reaction process involving the condensation of 4-fluorophenylhydrazine and methyl pyrazolo[1,Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylatea]pyrimidine-7-carboxylate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate product, which is then further reacted with a base to form the desired product. Other methods of synthesis include the use of microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis.

Aplicaciones Científicas De Investigación

Methyl Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate(4-fluorophenyl)pyrazolo[1,Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylatea]pyrimidine-7-carboxylate has been studied extensively for its potential use in medicinal chemistry, drug discovery, and materials science. This compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been studied for its potential use as an inhibitor of the enzyme aldose reductase, which is involved in the development of diabetic complications. Additionally, this compound has been studied for its potential use as a ligand for metal complexes, as well as for its potential use in the synthesis of new materials.

Propiedades

IUPAC Name |

methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2/c1-20-14(19)12-8-11(9-2-4-10(15)5-3-9)17-13-6-7-16-18(12)13/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIWKEDNOVZGHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=CC=NN21)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

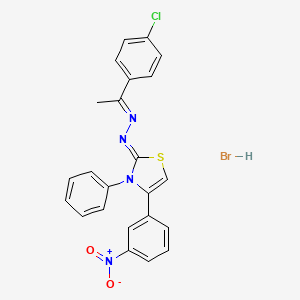

![2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2900638.png)

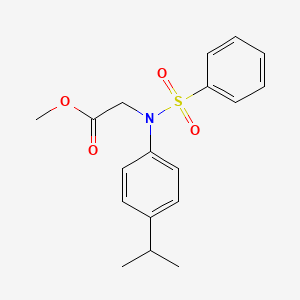

![2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2900642.png)

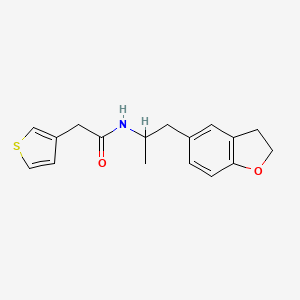

![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2900644.png)

![1-Methyl-3-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2900646.png)

![N-(Naphthalen-1-ylmethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2900647.png)

![Tert-butyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}carbamate](/img/structure/B2900657.png)

![3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2900658.png)